Methyl 3-cyclopentylprop-2-ynoate
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Overview
Description
Methyl 3-cyclopentylprop-2-ynoate is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, featuring a cyclopentyl group attached to the third carbon of the propiolate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopentylprop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclopentylpropiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of methyl 3-cyclopentylpropiolate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of methyl 3-cyclopentylpropiolate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-cyclopentylpropiolate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to active sites on enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopentylpropanoate
- Methyl propiolate
- Cyclopentyl acetate
Uniqueness
Methyl 3-cyclopentylprop-2-ynoate is unique due to the presence of both a cyclopentyl group and a propiolate moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 3-cyclopentylprop-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-5H2,1H3 |
InChI Key |
IIHASSVJROUZJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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